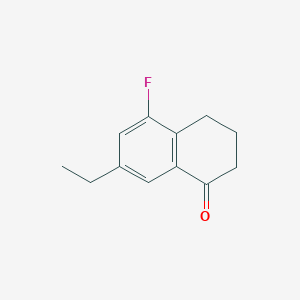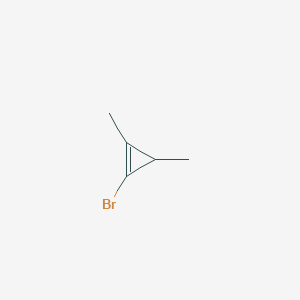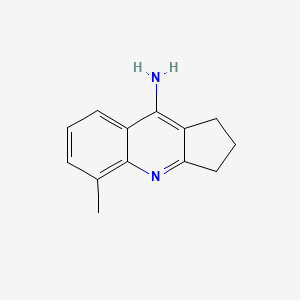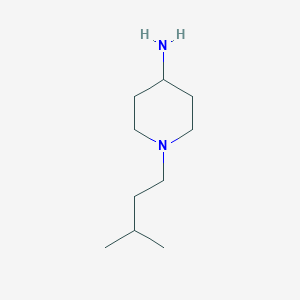
1(2H)-Naphthalenone, 7-ethyl-5-fluoro-3,4-dihydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1(2H)-Naphthalenone, 7-ethyl-5-fluoro-3,4-dihydro- is a synthetic organic compound that belongs to the class of naphthalenones These compounds are characterized by a naphthalene ring system with a ketone functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Naphthalenone, 7-ethyl-5-fluoro-3,4-dihydro- typically involves multi-step organic reactions. A common approach might include:
Starting Material: The synthesis may begin with a naphthalene derivative.
Functional Group Introduction: Introduction of the ethyl and fluoro groups can be achieved through electrophilic aromatic substitution reactions.
Cyclization: The formation of the 1(2H)-naphthalenone structure may involve cyclization reactions under acidic or basic conditions.
Reduction: The final step may include reduction reactions to obtain the 3,4-dihydro- form.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to achieve high yields and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions
1(2H)-Naphthalenone, 7-ethyl-5-fluoro-3,4-dihydro- can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Further reduction to fully saturated derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized ketones, while reduction may produce fully saturated hydrocarbons.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1(2H)-Naphthalenone, 7-ethyl-5-fluoro-3,4-dihydro- involves its interaction with molecular targets and pathways. This may include:
Binding to Receptors: Interaction with specific receptors in biological systems.
Enzyme Inhibition: Inhibition of enzymes involved in metabolic pathways.
Signal Transduction: Modulation of signal transduction pathways.
類似化合物との比較
Similar Compounds
1(2H)-Naphthalenone: The parent compound without ethyl and fluoro substituents.
7-Ethyl-1(2H)-Naphthalenone: A similar compound with only the ethyl substituent.
5-Fluoro-1(2H)-Naphthalenone: A similar compound with only the fluoro substituent.
特性
分子式 |
C12H13FO |
|---|---|
分子量 |
192.23 g/mol |
IUPAC名 |
7-ethyl-5-fluoro-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C12H13FO/c1-2-8-6-10-9(11(13)7-8)4-3-5-12(10)14/h6-7H,2-5H2,1H3 |
InChIキー |
NAEXNBJRZGXWOQ-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC2=C(CCCC2=O)C(=C1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,5-Dichloro-2-[[2-(4-ethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13943147.png)









![(3aS)-2-tert-butyl 3a-ethyl hexahydropyrrolo[3,4-c]pyrrole-2,3a(1H)-dicarboxylate](/img/structure/B13943199.png)



